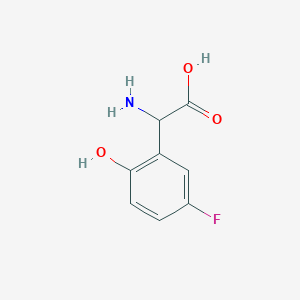

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAESPUPJJGMLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Amino Acid Chemistry

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and drug design. nbinno.comnih.gov Fluorine, the most electronegative element, possesses a small atomic radius that allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can dramatically alter a molecule's characteristics. nbinno.com The introduction of fluorine can lead to significant improvements in metabolic stability, lipophilicity, and the binding affinity of a molecule to its biological target. nbinno.comnih.gov

Placing fluorine on an amino acid can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the in-vivo half-life of peptides or drugs containing the fluorinated moiety. nbinno.com

Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability. nih.govnbinno.com

Influence Conformation: The electronegativity of fluorine can create specific intramolecular interactions that lock the molecule into a desired conformation, potentially leading to higher binding affinity and selectivity for a target receptor or enzyme. nih.gov

Serve as a Probe: The stable isotope fluorine-19 (¹⁹F) has a distinct NMR signal, allowing researchers to use ¹⁹F NMR spectroscopy to study protein structure, folding, and interactions without interference from other atoms in a complex biological system. nih.govnbinno.com

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid fits directly into this context. Its structure is a deliberate combination of a biologically relevant amino acid scaffold with a fluorine atom, positioned to exert these characteristic electronic effects. Researchers utilize such compounds to systematically probe how fluorination at specific positions influences biological activity.

Significance As a Research Scaffold and Intermediate

Primary Synthetic Routes and Reaction Mechanisms

The construction of the α-amino acid scaffold can be achieved through several established chemical transformations. These routes typically involve the formation of key carbon-carbon and carbon-nitrogen bonds on a precursor aldehyde.

A classical approach to α-amino acid synthesis involves the condensation of an aldehyde with a glycine (B1666218) equivalent. One of the earliest methods is the Erlenmeyer-Plöchl synthesis, where an aromatic aldehyde, in this case, 5-fluoro-2-hydroxybenzaldehyde (B1225495), would react with an N-acylated glycine derivative, such as hippuric acid, in the presence of acetic anhydride. This condensation typically forms an intermediate azlactone (oxazolone). Subsequent hydrolysis of the azlactone, often under reductive conditions to saturate the exocyclic double bond, followed by removal of the acyl protecting group, would yield the target amino acid. While a versatile method for many amino acids, the specific application to this compound requires careful optimization to manage the reactivity of the phenolic hydroxyl group.

The Strecker synthesis is a cornerstone method for the preparation of α-amino acids from aldehydes. wikipedia.org This three-component reaction offers a direct and efficient pathway to the racemic form of this compound. tandfonline.com The process begins with the reaction of 5-fluoro-2-hydroxybenzaldehyde with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride or aqueous ammonia) and a cyanide salt (e.g., sodium or potassium cyanide). wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds in two main stages:

Formation of α-aminonitrile : The aldehyde first condenses with ammonia to form an imine intermediate. The nucleophilic cyanide ion then attacks the electrophilic imine carbon, forming a stable α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com The presence of a mildly acidic medium, often provided by ammonium chloride, can facilitate the initial imine formation by protonating the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by ammonia. masterorganicchemistry.com

Hydrolysis to α-amino acid : The resulting α-aminonitrile is subsequently hydrolyzed under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by attack by water molecules, eventually leading to the formation of a carboxylic acid and elimination of an ammonium ion. wikipedia.org This step converts the nitrile functional group into a carboxylic acid, completing the synthesis of the amino acid. masterorganicchemistry.com

The classical Strecker synthesis yields a racemic mixture of the α-amino acid, which necessitates further steps for chiral resolution if a single enantiomer is desired. wikipedia.org

Table 1: Overview of the Strecker Synthesis

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | 5-fluoro-2-hydroxybenzaldehyde, Ammonia (NH₃), Cyanide (CN⁻) | 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile | Formation of an α-aminonitrile |

| 2 | 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetonitrile, H₃O⁺/Heat | this compound | Hydrolysis of the nitrile to a carboxylic acid |

Another notable pathway for the synthesis of α-amino acids from aldehydes is the Bucherer-Bergs reaction . This method is closely related to the Strecker synthesis but proceeds through a hydantoin (B18101) intermediate. The reaction involves treating the starting aldehyde, 5-fluoro-2-hydroxybenzaldehyde, with potassium cyanide and ammonium carbonate. These reactants combine to form a 5-substituted hydantoin derivative. The hydantoin is a stable, crystalline intermediate that can be isolated and purified. The final step is the hydrolysis of this hydantoin ring, typically under strong basic conditions, to yield the desired amino acid, this compound. This method is often advantageous due to the solid nature of the hydantoin intermediate, which can simplify purification.

Enantioselective Synthesis and Chiral Resolution of this compound

Producing enantiomerically pure forms of amino acids is crucial for pharmaceutical applications. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of α-amino acids, a common strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. While specific examples for the target molecule are not prevalent, analogous syntheses utilize auxiliaries such as Evans' oxazolidinones or pseudoephedrine amides.

A more directly relevant approach is the use of a chiral amine in a modified Strecker reaction. For instance, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary. researchgate.net In this method, the chiral amine condenses with the aldehyde to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, controlled by the stereocenter of the auxiliary. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer is significantly less soluble and precipitates from the reaction mixture. researchgate.net This dynamic process can shift the equilibrium, leading to the isolation of a single diastereomer in high yield and with excellent diastereomeric excess. researchgate.net The final steps involve the hydrolysis of the nitrile and the hydrogenolytic cleavage of the auxiliary to yield the enantiomerically enriched target amino acid.

Table 2: Example of Chiral Auxiliary in Asymmetric Strecker Reaction

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Yield of Diastereomer | Reference |

|---|---|---|---|---|

| (R)-phenylglycine amide | Pivaldehyde | >99/1 | 93% | researchgate.net |

Data presented for analogous reactions to illustrate the effectiveness of the methodology.

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. The asymmetric Strecker reaction is a prominent example of this strategy. nih.gov In this reaction, a catalyst controls the facial selectivity of the cyanide addition to an imine.

Various catalytic systems have been developed for this purpose:

Organocatalysis : Chiral organocatalysts, such as thiourea (B124793) derivatives or chiral phosphoric acids, can activate the imine through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the cyanide.

Metal Catalysis : Chiral metal complexes, often involving titanium, aluminum, or zirconium, can act as Lewis acids to coordinate with the imine. organic-chemistry.org The chiral ligands attached to the metal center then control the stereochemical outcome of the cyanide addition, leading to an enantioenriched α-aminonitrile. organic-chemistry.org

Following the catalytic step, the enantioenriched nitrile is hydrolyzed to the corresponding enantiopure this compound.

Alternatively, enzymatic resolution provides a powerful method for separating racemic mixtures. Enzymes such as acylases or lipases can selectively catalyze the transformation (e.g., hydrolysis of an N-acyl group) of one enantiomer from a racemic mixture of the amino acid derivative. This leaves the unreacted enantiomer in high optical purity, which can then be easily separated from the transformed product. This biocatalytic approach is valued for its high selectivity and mild reaction conditions. researchgate.net

Enzymatic Resolution Techniques

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals, and enzymatic resolution has emerged as a powerful technique for achieving high enantioselectivity. This approach leverages the stereospecificity of enzymes to separate racemic mixtures. Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of fluorinated racemates. In a typical process, the racemic amino acid ester is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. This mixture can then be separated

Chemical Transformations and Derivatization of 2 Amino 2 5 Fluoro 2 Hydroxyphenyl Acetic Acid

Fundamental Chemical Reactions of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid Core

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The aromatic ring, activated by the hydroxyl group, is susceptible to electrophilic attack, while the amino and carboxyl groups participate in reactions typical of amino acids.

Oxidation and Reduction Pathways

The phenolic hydroxyl group and the carboxylic acid moiety are the primary sites for oxidation and reduction reactions.

Oxidation: The phenolic ring of this compound is susceptible to oxidation, a reaction common to phenols. chemistrysteps.com Under the influence of oxidizing agents such as chromic acid, phenols can be converted to quinones. libretexts.org In the case of the target molecule, oxidation would likely yield a quinone derivative, although the presence of the fluorine atom and the aminoacetic acid side chain may influence the reaction's course and the stability of the resulting product. The electron-donating nature of the hydroxyl group makes the aromatic ring electron-rich and thus prone to oxidation.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄), often in combination with an activating agent or in a suitable solvent system, is a widely used reagent for the reduction of amino acids and their derivatives. rsc.orgresearchgate.net A convenient one-pot synthesis of 1,2-amino alcohols from α-amino acids has been described using 1,1'-carbonyldiimidazole and sodium borohydride, a method that proceeds with retention of optical purity. researchgate.net While this specific method has not been documented for this compound, it represents a viable pathway for its reduction. The choice of reducing agent and reaction conditions is crucial to avoid unintended side reactions on the other functional groups.

| Reaction Type | Functional Group | Potential Reagents | Potential Product |

| Oxidation | Phenolic Hydroxyl | Chromic Acid | Quinone derivative |

| Reduction | Carboxylic Acid | Sodium Borohydride (NaBH₄) | 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol |

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring and the α-carbon are the principal sites for substitution reactions.

Electrophilic Aromatic Substitution: The phenol (B47542) moiety in this compound makes the aromatic ring highly activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the hydroxyl group. chemistrysteps.combyjus.com The fluorine atom, being an ortho-, para-director as well but a deactivator, will also influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with nitric acid can introduce a nitro group onto the aromatic ring. The reaction of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For a related compound, para-hydroxyphenylacetic acid, nitration has been shown to occur, yielding 3-nitro-4-hydroxyphenylacetic acid. nih.govnih.gov

Halogenation: Phenols readily react with halogens, such as bromine in a non-polar solvent, to yield monobromophenols. mlsu.ac.in The high reactivity of phenols often obviates the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings. wikipedia.org

Nucleophilic Substitution: The α-carbon of this compound is a potential site for nucleophilic substitution, although such reactions are less common for α-amino acids unless the leaving group is activated. More relevant are nucleophilic acyl substitution reactions at the carbonyl carbon of the carboxylic acid, particularly after activation. These reactions are fundamental to peptide bond formation, as discussed in the next section.

| Reaction Type | Site of Reaction | Key Features | Example Reaction |

| Electrophilic Aromatic Substitution | Aromatic Ring | Activated by the hydroxyl group (ortho-, para-directing). | Nitration with dilute nitric acid. |

| Nucleophilic Acyl Substitution | Carboxyl Group | Requires activation of the carboxyl group. | Formation of an amide bond. |

Coupling Reactions and Complex Ligand Formation

The bifunctional nature of this compound allows it to participate in coupling reactions to form larger molecules and to act as a ligand in the formation of metal complexes.

Coupling Reactions: The most significant coupling reaction for amino acids is the formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another. To facilitate this, the carboxylic acid must first be activated. A wide array of peptide coupling reagents have been developed to promote efficient peptide bond formation, especially for sterically hindered amino acids. uni-kiel.deacs.orgresearchgate.net These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acid halide, which is then readily attacked by the amino group of the incoming amino acid. sigmaaldrich.com Common classes of coupling reagents include carbodiimides, phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.com The choice of coupling reagent is critical to ensure high yields and minimize side reactions like racemization. uni-kiel.de

Complex Ligand Formation: Amino acids are excellent chelating agents, capable of forming stable complexes with a variety of metal ions. The amino and carboxylate groups can coordinate to a metal center, forming a five-membered chelate ring. While specific studies on the complexation of this compound with metal ions are not extensively documented, related compounds like phenyl glycine-o-carboxylic acid have been shown to form complexes with metals such as cobalt(II), nickel(II), copper(II), and zinc(II). orientjchem.org The synthesis of metal fluoride complexes with ligands containing amino groups has also been reported. chalcogen.ro The fluorine and hydroxyl substituents on the phenyl ring of the target molecule could also participate in or influence the coordination with the metal center, potentially leading to complexes with unique properties.

| Process | Description | Key Reagents/Components |

| Peptide Coupling | Formation of an amide bond between the carboxyl group of the target molecule and the amino group of another amino acid. | Coupling reagents (e.g., HBTU, HATU, PyBOP), N-protected amino acids. |

| Complex Ligand Formation | Coordination of the amino and carboxylate groups to a metal ion to form a chelate complex. | Metal salts (e.g., chlorides, fluorides of transition metals). |

Derivatization Strategies for Analytical Applications

Derivatization is a chemical modification technique used to enhance the detectability and/or separability of an analyte. For this compound, derivatization is particularly useful for chromatographic and spectroscopic analyses.

Pre-Column Derivatization for Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. However, many amino acids, including the title compound, lack a strong chromophore or fluorophore, making their detection by UV-Vis or fluorescence detectors challenging. Pre-column derivatization addresses this by reacting the amino acid with a labeling reagent prior to its introduction into the HPLC column. chemistrysteps.comcreative-proteomics.comnih.gov

A widely used method for the derivatization of primary amino acids is reaction with o-phthalaldehyde (OPA) in the presence of a thiol. jasco-global.comjascoinc.com This reaction rapidly forms a highly fluorescent isoindole derivative that can be detected with high sensitivity. nih.gov For the analysis of both primary and secondary amino acids, a dual derivatization approach using OPA for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines is often employed. creative-proteomics.comjasco-global.comjascoinc.com FMOC-Cl reacts with the amino group to form a stable, fluorescent derivative. creative-proteomics.com These methods are well-established and can be automated, making them suitable for the routine analysis of amino acids in various matrices. jasco-global.com

| Derivatizing Reagent | Target Functional Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amino Group | Fluorescence | High sensitivity, rapid reaction. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amino Groups | Fluorescence | Forms stable derivatives. |

Derivatization for Enhanced Spectroscopic Detection

The inherent fluorescence of the phenolic group in this compound can be utilized for its detection. nih.govresearchgate.net However, to enhance sensitivity and selectivity, derivatization to introduce a more intensely fluorescent or a chromophoric tag is often beneficial.

The same derivatization reagents used for chromatographic analysis, such as OPA and FMOC-Cl, also serve to enhance spectroscopic detection by introducing highly fluorescent moieties. creative-proteomics.com Another approach involves converting the phenolic hydroxyl group into a more fluorescent derivative. For instance, phenols can be converted into hydroxyphenyl benzoxazole or benzothiazole derivatives, which exhibit favorable fluorescent properties. researchgate.net The choice of derivatization strategy depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

| Derivatization Strategy | Target Functional Group | Principle |

| Fluorescent Tagging | Amino Group | Introduction of a highly fluorescent molecule (e.g., via reaction with OPA or FMOC-Cl). |

| Modification of Phenolic Group | Hydroxyl Group | Conversion to a more fluorescent derivative (e.g., hydroxyphenyl benzoxazole). |

Synthesis of Bioactive Derivatives and Conjugates

The synthesis of bioactive derivatives and conjugates of this compound is a focal point of research aimed at discovering novel compounds with enhanced biological activities. These synthetic efforts typically involve the modification of the core structure to interact more effectively with biological targets.

The esterification of the carboxylic acid group in this compound is a common strategy to enhance its lipophilicity and, consequently, its ability to cross biological membranes. This modification can lead to improved oral bioavailability and cellular uptake. A general and widely used method for the synthesis of amino acid esters is the Fischer esterification. This reaction involves treating the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

For the synthesis of the methyl ester of this compound, the amino acid would be dissolved in methanol, and a stream of dry hydrogen chloride gas would be passed through the solution, or a stoichiometric amount of thionyl chloride would be added. The reaction mixture is typically heated under reflux to drive the equilibrium towards the ester product. The resulting ester is then isolated as its hydrochloride salt.

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Methanol, HCl (catalyst) | Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride | Reflux |

| This compound | Ethanol, H₂SO₄ (catalyst) | Ethyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate sulfate salt | Reflux |

This table represents a general methodology for Fischer esterification as specific synthesis data for this compound esters was not available in the public domain.

The conjugation of heterocyclic moieties to the this compound scaffold is a promising approach to generate novel bioactive compounds. Heterocycles are prevalent in many approved drugs and are known to participate in key biological interactions. The amino group of the parent compound serves as a convenient handle for the introduction of various heterocyclic systems.

One common approach involves the reaction of the amino group with a suitable heterocyclic precursor. For instance, the formation of an oxazole ring can be achieved through a multi-step sequence. Initially, the amino group can be acylated with a protected α-hydroxy acid. Subsequent cyclization and dehydration, often promoted by reagents like tosyl chloride in pyridine or Burgess reagent, would yield the corresponding oxazole derivative.

Another important class of heterocyclic conjugates are triazoles, which can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." This would involve the conversion of the amino group into an azide, followed by a copper(I)-catalyzed reaction with a terminal alkyne bearing the desired substituent.

| Derivative Type | General Synthetic Strategy | Key Reagents |

| Oxazole Conjugate | Acylation of the amino group followed by cyclodehydration | Protected α-hydroxy acid, DCC/DMAP, Tosyl chloride/Pyridine |

| Triazole Conjugate | Conversion of the amino group to an azide, followed by cycloaddition | Sodium azide, Terminal alkyne, Copper(I) catalyst |

This table outlines plausible synthetic strategies for creating heterocyclic conjugates of this compound based on established organic chemistry principles, as direct synthetic reports for these specific derivatives are not widely documented.

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 5 Fluoro 2 Hydroxyphenyl Acetic Acid and Its Analogs

Chromatographic Methodologies for Purity Profiling and Enantiomeric Excess Determination

The rigorous characterization of pharmaceutical compounds such as 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is essential to ensure their quality, efficacy, and safety. Chromatographic techniques are indispensable tools for this purpose, providing powerful means to separate, identify, and quantify the target compound, its impurities, and its enantiomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are central to this analytical workflow, offering high resolution and sensitivity for purity profiling and the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) stands as a fundamental and widely adopted technique for assessing the chemical purity and enantiomeric composition of drug substances. nih.govunife.it Its versatility allows for the development of robust methods applicable throughout the drug development process.

Purity Profiling

For purity analysis, reversed-phase HPLC (RP-HPLC) is the most common approach. This method effectively separates the main compound from its process-related impurities and degradation products. The separation is typically achieved using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, which is a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape.

Detailed findings from method development for analogous amino acid compounds show that parameters such as mobile phase composition, pH, and column temperature are critical for achieving optimal separation of all relevant impurities. Quantification of these impurities is typically performed using a UV detector, with impurity levels calculated based on their peak area relative to the main compound.

Table 1: Exemplary RP-HPLC Method Parameters for Purity Profiling

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time-programmed linear gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

Enantiomeric Excess Determination

As this compound is a chiral molecule, distinguishing between its enantiomers is crucial. Chiral HPLC is the gold standard for determining enantiomeric purity or enantiomeric excess (ee). unife.it There are two primary strategies for this separation:

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. For amino acids, common CSPs include those based on polysaccharides (e.g., amylose or cellulose derivatives), macrocyclic glycopeptides (e.g., teicoplanin), and crown ethers. nih.govsigmaaldrich.comankara.edu.tr The choice of CSP and mobile phase is critical for achieving baseline separation.

Indirect Method: This technique involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. sigmaaldrich.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. nih.gov

The direct method is often preferred due to its simplicity, as it avoids the extra step of derivatization. sigmaaldrich.com Method validation for enantiomeric purity is critical and includes demonstrating specificity, linearity, and precision for the undesired enantiomer. nih.govmdpi.com

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

Ultra-Performance Liquid Chromatography (UPLC), which employs columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for structural elucidation and trace-level quantification. nih.govmdpi.com

Purity Profiling and Impurity Identification

UPLC-MS/MS is highly effective for comprehensive purity profiling. The superior separation efficiency of UPLC resolves impurities that might co-elute in an HPLC method. The mass spectrometer provides mass-to-charge (m/z) data for each separated peak, which is a critical piece of information for identification. By analyzing the fragmentation pattern of a molecule in the MS/MS mode, its chemical structure can be proposed or confirmed. This is invaluable for identifying unknown impurities generated during synthesis or degradation. lcms.cz

The technique's high sensitivity allows for the detection and quantification of impurities at very low levels, which is often required by regulatory agencies. Methods are typically developed using reversed-phase columns and volatile mobile phase modifiers like formic acid to ensure compatibility with the mass spectrometer. nih.gov

Table 3: Typical UPLC-MS/MS Parameters for Impurity Identification and Quantification

| UPLC Conditions | |

|---|---|

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Fast gradient (e.g., 5% to 95% B in 5 minutes) |

| Flow Rate | 0.4 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Enantiomeric Excess Determination

Pairing chiral UPLC with MS/MS detection provides a highly specific and sensitive method for determining enantiomeric excess. The fast separation from UPLC significantly reduces run times, increasing sample throughput. nih.gov The mass spectrometer offers an orthogonal detection method to UV, providing an extra layer of confirmation. This is especially useful when dealing with complex matrices where a co-eluting impurity might interfere with the UV signal of one of the enantiomers. The selectivity of MS/MS can effectively distinguish the enantiomer peaks from such interferences, ensuring accurate quantification. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Amino 2 5 Fluoro 2 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its vibrational frequencies (FT-IR and Raman spectra). researchgate.netnih.gov

Key parameters derived from DFT calculations would include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to calculate electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's intermolecular interactions and its response to external electric fields. nih.gov

Table 1: Representative Data from DFT Calculations for a Phenylacetic Acid Derivative (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not available.)

| Parameter | Calculated Value | Units |

|---|---|---|

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | X.XXX | Debye |

| Polarizability | XXX.XX | a.u. |

| C-C (ring) Bond Length | ~1.39 | Å |

| C-F Bond Length | ~1.35 | Å |

| O-H Bond Length | ~0.97 | Å |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state. researchgate.net For this compound, FMO analysis would help in understanding its potential reaction pathways and its electronic transition properties, which are relevant for UV-Vis spectroscopy. nih.gov

Table 2: Illustrative FMO Parameters for a Phenylacetic Acid Derivative (Note: This table is illustrative and based on typical values for similar compounds.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -X.XXX |

| ELUMO | -X.XXX |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netnih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

For this compound, NBO analysis would reveal the nature and strength of intramolecular hydrogen bonds, for instance, between the hydroxyl and carboxylic acid groups. It quantifies the stabilization energy (E(2)) associated with these interactions, which helps in understanding the molecule's conformational preferences and stability. researchgate.netnih.govnih.gov The analysis also provides information on the charge distribution on each atom.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates.

Molecular docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

If this compound were to be investigated as a potential inhibitor for a specific enzyme, docking studies would be performed to predict its binding affinity to the active site of the target protein. These in silico studies help prioritize compounds for further experimental testing. nih.gov

Beyond just predicting binding affinity, molecular docking provides detailed insights into the binding mode of the ligand. nih.gov It reveals the specific conformation the ligand adopts within the binding pocket and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, this analysis would identify which of its functional groups (amino, hydroxyl, carboxylic acid, fluoro) are involved in binding to specific amino acid residues of the target protein. Understanding these interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound such as this compound, MD simulations would provide critical insights into its conformational landscape. This involves identifying the most stable three-dimensional shapes (conformers) the molecule can adopt in different environments, such as in a vacuum or in a solvent like water.

A typical study would involve:

Force Field Parameterization: Developing or adapting a force field to accurately model the interactions of the fluorine and hydroxyl groups on the phenyl ring.

Simulation Setup: Placing the molecule in a simulation box, often with solvent molecules, and defining temperature and pressure.

Production Runs: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis: Analyzing the trajectory to identify predominant conformations, dihedral angle distributions, and the stability of intramolecular hydrogen bonds.

This analysis would yield data on the flexibility of the molecule and how the fluorine and hydroxyl substituents influence its preferred shapes, which is crucial for understanding its potential interactions with biological targets. However, no specific studies detailing these simulations for this compound have been published.

Prediction of Spectroscopic Properties from Computational Models

Computational models, primarily based on density functional theory (DFT), are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, these predictions would be highly valuable.

Key spectroscopic properties that could be predicted include:

NMR Spectroscopy: Calculation of 1H, 13C, and 19F NMR chemical shifts. The predicted shifts are highly sensitive to the electronic environment of each nucleus and would be characteristic of the molecule's specific substitution pattern.

Infrared (IR) Spectroscopy: Prediction of the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C=O, O-H, N-H, C-F). This would result in a theoretical IR spectrum that could aid in the experimental characterization of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax), providing a theoretical UV-Vis spectrum.

Such computational studies would provide a "molecular fingerprint" and a deeper understanding of the electronic structure of this compound. The absence of such published data highlights a gap in the current scientific literature and an opportunity for future research to characterize this specific compound fully.

Structure Activity Relationship Sar Studies of 2 Amino 2 5 Fluoro 2 Hydroxyphenyl Acetic Acid Derivatives

Correlating Structural Features with Biological Activity Profiles

The biological activity of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid and its analogs is intrinsically linked to their three-dimensional structure and the physicochemical properties of their constituent atoms. The core scaffold, a phenylglycine derivative, presents several key features that can be systematically modified to probe their impact on biological targets. These include the amino and carboxylic acid groups, the phenyl ring, and the hydroxyl and fluorine substituents on this ring.

SAR studies on related phenylglycine-containing natural products have demonstrated that the rigid structure, with the bulky aromatic sidechain directly attached to the α-carbon, significantly restricts the conformational freedom of the molecule. This rigidity can be advantageous for high-affinity binding to a specific biological target. The electronic properties of substituents on the aromatic ring are also known to influence both the reactivity and physical characteristics of these compounds.

Influence of Substituents on Biological Response

The strategic placement of different chemical groups, or substituents, on the core structure of this compound allows for a detailed exploration of their effects on its interaction with biological systems.

Halogenation Effects on Molecular Interactions

The presence of a halogen atom, in this case, fluorine, on the phenyl ring is a critical determinant of the molecule's properties. Fluorine is the most electronegative element, and its introduction into an organic molecule can lead to significant changes in its electronic distribution, pKa, and lipophilicity. The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid and the basicity of the amino group, which in turn can affect ionization at physiological pH and the potential for ionic interactions with a biological target.

Furthermore, fluorine's ability to form hydrogen bonds and other non-covalent interactions, such as dipole-dipole and halogen bonds, can significantly impact ligand-receptor binding affinity. The substitution of hydrogen with fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design. Studies on fluorinated phenylalanine derivatives have shown that the position and number of fluorine atoms can modulate hydrophobic and aromatic-aromatic interactions, which are crucial for processes like protein folding and ligand binding.

Substituent Effects on Phenyl and Acetic Acid Moieties

Modifications to the phenyl ring and the acetic acid moiety of this compound provide further avenues for refining its biological activity.

Acetic Acid Moiety: The carboxylic acid and amino groups of the acetic acid moiety are essential for the molecule's identity as an amino acid and are often involved in key interactions with biological targets. These groups are ionizable, and their charge state at physiological pH is critical for forming salt bridges and hydrogen bonds. Esterification or amidation of the carboxylic acid, or acylation of the amino group, can dramatically alter the compound's polarity, membrane permeability, and binding mode. Such modifications are a common strategy in medicinal chemistry to create prodrugs or to explore the necessity of these functional groups for biological activity.

Below is a hypothetical data table illustrating how different substituents on the phenyl ring of a parent compound could influence its biological activity, represented by the half-maximal inhibitory concentration (IC50).

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC50, µM) |

| Parent | H | OH | H | F | 10.5 |

| Derivative 1 | H | OCH3 | H | F | 15.2 |

| Derivative 2 | H | OH | H | Cl | 8.7 |

| Derivative 3 | F | OH | H | F | 5.1 |

| Derivative 4 | H | OH | Cl | F | 12.3 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Stereochemical Impact on Ligand-Target Binding and Efficacy

Chirality, or the "handedness" of a molecule, plays a pivotal role in its biological activity. This compound possesses a stereocenter at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a drug may be significantly more active or have a different pharmacological profile than the other.

This stereoselectivity arises from the three-dimensional arrangement of atoms in the binding site of a receptor or enzyme. Just as a right hand fits best in a right-handed glove, one enantiomer will typically have a more complementary fit with its biological target, allowing for optimal interactions and a more potent biological response. The differential activity of enantiomers is a well-established principle in pharmacology. For instance, in studies of other amino acid derivatives, it has been shown that the (S)-enantiomer is often the biologically active form, though this is not a universal rule.

Below is a hypothetical data table demonstrating the potential difference in biological activity between the R and S enantiomers of a series of derivatives.

| Compound | Stereochemistry | Biological Activity (Ki, nM) |

| Derivative A | R | 50 |

| Derivative A | S | 5 |

| Derivative B | R | 120 |

| Derivative B | S | 15 |

| Derivative C | R | 85 |

| Derivative C | S | 9 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Biological Target Identification and Pre Clinical Mechanism of Action of 2 Amino 2 5 Fluoro 2 Hydroxyphenyl Acetic Acid and Its Analogs

Investigation of Molecular Target Interactions

Research into the enzyme modulation capabilities of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid and its analogs has revealed potential inhibitory effects on enzymes such as collagenase and α-glucosidase.

Collagenase Inhibition: Collagenases are enzymes that break down collagen, and their inhibition is a target in various therapeutic areas, including dermatology and rheumatology. Studies have investigated the inhibitory effects of various compounds on collagenase activity. For instance, mycosporine-like amino acids have demonstrated moderate inhibition of collagenase. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the investigation of structurally similar compounds provides a basis for its potential activity. For example, a study on 2'-Hydroxy-4',5'-dimethoxyacetophenone showed potent inhibition of collagenase, with strong interactions observed in the active site of the enzyme. nih.gov The development of distinct collagenase inhibitors often involves a zinc-binding group that interacts with the catalytic zinc ion of the enzyme, rendering it inactive. acs.org

α-Glucosidase Inhibition: α-Glucosidase inhibitors are crucial in managing type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govnih.gov Various natural and synthetic compounds have been screened for their α-glucosidase inhibitory potential. nih.govscience.gov While specific IC50 values for this compound were not found, related studies on other compounds highlight the potential for this class of molecules. For instance, certain phenolic acids and flavonoids have shown significant α-glucosidase inhibitory effects. researchgate.net The inhibitory mechanism often involves competitive or mixed-competitive binding to the enzyme. nih.govresearchgate.net One study reported an IC50 value of 6.28 µM for a designed compound against α-glucosidase, which is comparable to the standard drug acarbose (IC50 of 2.00 µM). researchgate.net

Table 1: Enzyme Inhibition Data for Related Compounds

| Compound | Enzyme | Inhibition Data (IC50) | Source |

|---|---|---|---|

| Designed Compound | α-Glucosidase | 6.28 µM | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 2.00 µM | researchgate.net |

| 1,10-phenanthroline | Collagenase | 238.1 μM ± 3.4 | nih.gov |

The interaction of this compound and its analogs with various receptors is a key area of preclinical investigation.

Epidermal Growth Factor Receptor (EGFR): While direct binding data for this compound with EGFR was not identified in the search results, this remains a plausible area of investigation given the importance of EGFR in cell signaling and cancer.

Cannabinoid Receptor 1 (CB1): The endocannabinoid system, particularly the CB1 receptor, is involved in numerous physiological processes. nih.gov The CB1 receptor is a G-protein coupled receptor that is activated by endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG). nih.gov Activation of presynaptic CB1 receptors can lead to long-term depression of synaptic transmission. nih.gov While the direct interaction of this compound with the CB1 receptor is not specified, the study of cannabinoid receptor pharmacology provides a framework for how such compounds could potentially modulate receptor activity. nih.gov

Elucidation of Pre-clinical Biochemical Pathways

The biological effects of this compound and its analogs are mediated through various biochemical pathways. For instance, in the context of α-glucosidase inhibition, these compounds can interfere with carbohydrate metabolism, leading to reduced postprandial hyperglycemia. nih.gov The inhibition of collagenase can impact pathways related to tissue remodeling and degradation. acs.org Furthermore, interactions with receptors like CB1 can modulate intracellular signaling cascades, including those involving G-proteins and cyclic AMP. nih.govnih.gov

In Vitro Biological Activity Screening and Assessment

The antimicrobial properties of amino acid derivatives are of significant interest due to the rise of drug-resistant pathogens.

Antibacterial Activity: Several studies have highlighted the antibacterial potential of compounds containing the 2-hydroxyphenyl moiety. For example, 2-(2-hydroxy phenylimino) acetic acid has been shown to inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 70 mM for some strains. researchgate.net Acetic acid itself has demonstrated antibacterial effects against various wound-infecting pathogens, with MICs ranging from 0.16% to 0.31%. nih.gov Novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties have also been synthesized and show promise as candidates against multidrug-resistant Gram-positive pathogens. nih.gov Additionally, aurone derivatives with amino and acetamido groups have exhibited activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity: The antifungal potential of amino acid-based compounds is also an active area of research. nih.govnih.gov An antifungal amino acid antibiotic, (S)2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to inhibit protein biosynthesis in yeasts by reducing intracellular pools of methionine, isoleucine, and threonine. nih.gov Amides of 2-benzofuranylacetic acid have also been synthesized and evaluated for their in vitro antifungal activity. nih.gov Furthermore, dipeptides containing non-protein amino acids have demonstrated antifungal effects against Aspergillus species. mdpi.com

Table 2: Antimicrobial Activity of Related Compounds

| Compound/Agent | Organism | Activity (MIC/Observation) | Source |

|---|---|---|---|

| 2-(2-hydroxy phenylimino) acetic acid | E. coli, S. aureus | 70 mM (inhibitory) | researchgate.net |

| Acetic Acid | Wound pathogens | 0.16–0.31% | nih.gov |

| (S)2-amino-4-oxo-5-hydroxypentanoic acid | Saccharomyces cerevisiae | Inhibits protein biosynthesis | nih.gov |

Anti-Inflammatory Potential: Compounds with structures related to this compound have demonstrated anti-inflammatory properties. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exhibit anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 cells by activating the NRF2 pathway and reducing pro-inflammatory cytokines. nih.govnih.gov Another study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model, particularly after repeated dosing, and was associated with a decrease in the pro-inflammatory cytokine TNF-α. mdpi.comresearchgate.net

Analgesic Potential: The analgesic effects of related compounds have also been investigated. Flusalazine, or 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, demonstrated significant analgesic effects in an acetic acid-induced abdominal constriction model in mice. nih.govnih.gov Similarly, 5-fluoro-2-oxindole has been shown to alleviate inflammatory pain and enhance the analgesic effects of morphine. mdpi.com The analgesic action of some compounds, like 2-hydroxyflavanone, may be mediated through opioidergic and GABAergic mechanisms. mdpi.com

Antioxidant Properties

Research into the antioxidant properties of phenolic compounds suggests that the hydroxyl group on the aromatic ring is a key determinant of their antioxidant effect. nih.gov This effect can be exerted through mechanisms such as donating an electron or a hydrogen atom to neutralize free radicals, quenching singlet oxygen, or binding metal ions. nih.gov The structure of this compound, containing a 2-hydroxyphenyl group, is similar to that of 2-hydroxyphenylacetic acid (2-HPAA), a known natural phenolic compound with antioxidant activity. nih.gov Studies on 2-HPAA and its alkali metal salts have confirmed their ability to act as antioxidants. nih.gov

Other Bioactivity Screens (e.g., Antitumor related to 5-FU conjugates)

The conjugation of therapeutic agents with amino acids is a strategy employed to enhance their efficacy and reduce toxicity. In the context of cancer therapy, 5-fluorouracil (5-FU), a widely used antimetabolite, has been conjugated with various amino acid esters to improve its pharmacological properties. nih.gov Although the clinical applications of 5-FU can be limited by its short plasma half-life and toxicity, creating prodrugs by linking it to carrier molecules like amino acids can address these challenges. nih.gov

A study focused on a series of amino acid ester derivatives containing 5-fluorouracil demonstrated that these conjugates exhibit in vitro antitumor activity. nih.gov For instance, (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate showed a more significant inhibitory effect against the liver cancer cell line BEL-7402 than 5-FU itself. nih.gov This suggests that the amino acid scaffold, which in this case includes a hydroxyphenyl group, plays a crucial role in the activity of the conjugate. While this study does not specifically name this compound, it highlights the potential of amino acids with similar structural features to act as effective carriers for chemotherapeutic agents like 5-FU. The development of such conjugates aims to create prodrugs that can be selectively activated at the tumor site, thereby enhancing the therapeutic index of the parent drug. nih.gov

The table below summarizes the in vitro antitumor activity of a synthesized 5-FU amino acid ester derivative against two cancer cell lines.

| Compound | Cancer Cell Line | Inhibition Rate (%) |

| (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | Leukaemia HL-60 | Lower than 5-FU |

| (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | Liver Cancer BEL-7402 | Higher than 5-FU |

Development of Research Probes and Pharmacological Tools

Currently, there is limited publicly available information regarding the specific development and application of this compound as a research probe or a pharmacological tool. While its structural components, a fluorinated phenolic amino acid, suggest potential for such applications, dedicated studies in this area have not been prominently reported. The development of this compound for these purposes would likely involve further investigation into its specific biological targets and mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves a chiral glycine scaffold with regioselective fluorination and hydroxylation. For enantiomeric control, asymmetric hydrogenation or enzymatic resolution (e.g., using lipases) can be employed. Protecting groups like Boc (tert-butoxycarbonyl) are critical for preserving the hydroxyl group during synthesis . Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis validate enantiomeric purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and F NMR to confirm fluorine substitution and aromatic proton environments. The hydroxyl proton (2-hydroxyphenyl) appears as a broad singlet (~δ 9-10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHFNO, theoretical m/z 185.05) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively separates polar byproducts. Acid-base extraction exploits the compound’s zwitterionic nature: adjust pH to 2–3 for protonation of the amino group, followed by ethyl acetate extraction. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How does the 5-fluoro-2-hydroxyphenyl substituent influence bioactivity compared to analogs with different substitution patterns?

- Methodological Answer : Comparative molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., collagenase) reveals that the 5-fluoro group enhances hydrophobic interactions, while the 2-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Gln215 in collagenase) . IC assays with fluorinated analogs (e.g., 4-fluoro vs. 5-fluoro derivatives) quantify potency differences, with 5-fluoro substitution showing a 1.5-fold lower IC due to improved binding affinity .

Q. What computational approaches resolve contradictions in reported Gibbs free energy values for ligand-receptor interactions?

- Methodological Answer : Use ensemble docking to account for protein flexibility, as rigid docking often underestimates binding energies. Molecular dynamics simulations (100 ns trajectories) with AMBER or GROMACS validate stable interactions. Compare MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) calculations with experimental IC data to reconcile discrepancies .

Q. How can researchers address challenges in regioselective fluorination during synthesis?

- Methodological Answer : Electrophilic fluorination (e.g., Selectfluor®) at low temperatures (-20°C) minimizes over-fluorination. Monitor reaction progress via F NMR to detect intermediates. For ortho-hydroxylation, employ directed ortho-metalation (DoM) with a boronate directing group, followed by oxidation .

Q. What strategies mitigate racemization during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.